molecular formula C18H17FN2O2 B2636249 N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1091381-91-7

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2636249
CAS RN: 1091381-91-7
M. Wt: 312.344
InChI Key: BJQFGDRCCHKSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as AFC-510, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. AFC-510 belongs to the class of cyclopropane carboxamides and has been found to exhibit promising anticancer properties.

Scientific Research Applications

Chemistry and Pharmacology of Novel Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, is presented. This class of compounds, known colloquially as U-drugs, has been investigated for their psychoactive effects. The review emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).

Biological Effects of Acetamide and Formamide Derivatives

This review updates the toxicological profile of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide, exploring their biological effects and environmental toxicology. The review indicates that the biological responses to these chemicals vary, reflecting both the biology of the material and its usage or proposed usage, thus providing a foundation for understanding the biological activity of related compounds (Kennedy, 2001).

Acetaminophen Degradation and Biotoxicity

A review on the advanced oxidation processes used for the degradation of acetaminophen highlights the generation of various by-products and their biotoxicity. This research is relevant for understanding the environmental and health impacts of pharmaceutical pollutants and might provide insights into the degradation pathways of related acetamide compounds (Qutob et al., 2022).

Environmental Protection via Adsorptive Elimination

Research on the adsorptive elimination of acetaminophen from water provides insights into the removal efficiencies and mechanisms of action for various adsorbents. This study could inform environmental protection strategies and pollutant removal techniques relevant to the broader class of acetamide and anilide compounds (Igwegbe et al., 2021).

Existing and Potential Therapeutic Uses of N-acetylcysteine

A review explores the therapeutic uses of N-acetylcysteine (NAC) beyond its established role in treating acetaminophen overdose. NAC's function as an antioxidant and its potential in treating various conditions, including cystic fibrosis and neurodegenerative diseases, is discussed. This highlights the importance of glutathione precursors in medical research and therapy (Rushworth & Megson, 2014).

properties

IUPAC Name

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)20-15-3-2-4-16(11-15)21-17(23)18(9-10-18)13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQFGDRCCHKSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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